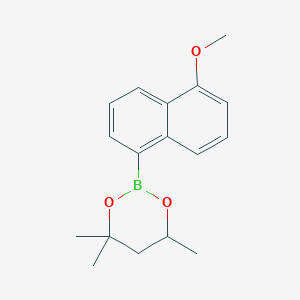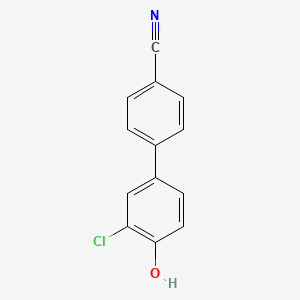
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, also known as 2-chloro-4-trimethyl-1,3,2-dioxaborinan-2-ylphenol, is a boron-containing organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. It is a valuable intermediate for the synthesis of a variety of organic compounds and pharmaceuticals, and has been shown to have potential therapeutic effects in some areas.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, the compound has been used as a reagent for the synthesis of various organic molecules. In medicinal chemistry, it has been used as a starting material for the synthesis of a variety of pharmaceuticals, including antifungals, antibiotics, and antivirals. In materials science, it has been used as a building block for the synthesis of a variety of polymers and nanomaterials.
Wirkmechanismus
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to act as an antimicrobial agent by inhibiting the growth of bacteria, fungi, and viruses. The exact mechanism of action is not yet fully understood, but it is believed that the compound binds to the cell wall of the microorganism, disrupting its structure and preventing it from replicating.
Biochemical and Physiological Effects
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antimicrobial, antifungal, and antiviral activity, as well as the ability to inhibit the growth of cancer cells. In vivo studies have shown that the compound can reduce inflammation and improve wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for use in laboratory experiments. It is relatively easy to synthesize in good to excellent yields, and is relatively inexpensive. Additionally, it is a versatile reagent for the synthesis of a variety of organic molecules and pharmaceuticals. The main limitation of the compound is that it is slightly toxic, and should be handled with care and in a well-ventilated area.
Zukünftige Richtungen
The potential applications of 2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol are numerous. Some potential future directions for research include the development of new synthetic methods for the synthesis of the compound, the exploration of its potential therapeutic effects in various diseases, and the development of new polymers and nanomaterials based on the compound. Additionally, further research is needed to explore the exact mechanism of action of the compound and to identify potential side effects.
Synthesemethoden
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde with 2-hydroxy-1,2,3-trimethyl-1,3,2-dioxaborinane in the presence of a catalytic amount of sodium hydroxide. This reaction yields the desired product in good to excellent yields. The second step involves the reaction of the product with a suitable base such as sodium hydroxide or potassium hydroxide to yield the desired product in good to excellent yields.
Eigenschaften
IUPAC Name |
2-chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-8-7-12(2,3)17-13(16-8)9-4-5-11(15)10(14)6-9/h4-6,8,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXCXUVNRXGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)


